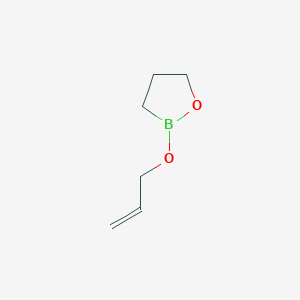

2-(Allyloxy)-1,2-oxaborolane

Description

Contextualization within Organoboron Chemistry

Organoboron chemistry, the study of compounds containing a carbon-boron bond, represents a cornerstone of modern synthetic organic chemistry. amadischem.com These compounds are celebrated for their unique reactivity, low toxicity, and remarkable versatility. myskinrecipes.com The field has expanded dramatically over the past few decades, driven by the development of powerful reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling, hydroboration, and carboboration. sci-hub.se Organoboranes serve as critical reagents, catalysts, and intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex natural products, pharmaceuticals, and advanced materials. sci-hub.sechemicalbook.com The electrophilic nature of the boron atom, coupled with the nucleophilic character of the carbon atom attached to it, underpins the diverse reactivity of this class of compounds. amadischem.com

Significance of Cyclic Boronic Esters in Organic Transformations

Within the broad family of organoboron compounds, boronic acids (R-B(OH)₂) and their ester derivatives are particularly prominent. wikipedia.org Cyclic boronic esters, a subclass of boronic esters, offer distinct advantages in terms of stability, handling, and reactivity. These five- or six-membered rings, such as the 1,3,2-dioxaborolane system, are generally less prone to dehydration, which can form cyclic anhydrides known as boroxines, a common issue with many boronic acids.

The defined structure of cyclic boronic esters can influence the stereochemical outcome of reactions, making them valuable in asymmetric synthesis. organic-chemistry.org They are widely employed as coupling partners in palladium-catalyzed cross-coupling reactions, where they can often transmetalate directly without the need for prior hydrolysis. myskinrecipes.com This feature can lead to milder reaction conditions and broader substrate compatibility. The steric and electronic properties of the diol backbone of the cyclic ester can be fine-tuned to modulate the reactivity of the boron center, a strategy often exploited to achieve selective transformations. myskinrecipes.comnih.gov Furthermore, their utility extends to stereocontrolled C(sp³)–C(sp³) cross-coupling reactions, providing access to enantioenriched, sp³-rich building blocks. sigmaaldrich.com

Overview of 2-(Allyloxy)-1,2-oxaborolane as a Strategic Synthetic Intermediate

This compound stands out as a key synthetic intermediate due to the unique combination of a cyclic boronate and an allyloxy group. This structure allows for a dual mode of reactivity, making it a versatile tool for synthetic chemists. The compound is readily prepared through methods like the hydroboration of allyl alcohol. sci-hub.se

A pivotal role of this compound is its function as a precursor to a variety of other 2-oxygen derivatives of 1,2-oxaborolane (B14039510). sci-hub.se The allyloxy group can be readily cleaved or replaced, providing a convenient entry point to other functionalized oxaborolanes. For instance, it can be transformed into other 2-alkoxy-1,2-oxaborolanes. sci-hub.se This positions the compound as a foundational building block from which a library of related structures can be accessed. The presence of the allyl group also introduces the potential for reactions typical of alkenes, such as addition reactions or rearrangements, further expanding its synthetic utility.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-prop-2-enoxyoxaborolane; 2-(2-propen-1-yloxy)-1,2-Oxaborolane | 79363-73-8 | C₆H₁₁BO₂ | 125.96 |

| Boric Acid | 10043-35-3 | BH₃O₃ | 61.83 | |

| Triethyl borate | Boric acid, triethyl ester | 150-46-9 | C₆H₁₅BO₃ | 145.99 |

| Triethylborane | 97-94-9 | C₆H₁₅B | 97.99 | |

| Ethylboronic acid | 4433-63-0 | C₂H₇BO₂ | 73.89 | |

| Allyl alcohol | Prop-2-en-1-ol | 107-18-6 | C₃H₆O | 58.08 |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(prop-2-en-1-yloxy)-1,2-oxaborolane | chemicalbook.com |

| InChI Key | AMLHEKOTAAJONA-UHFFFAOYSA-N | chemicalbook.com |

| Physical Form | Liquid | chemicalbook.com |

| Purity | 95% | chemicalbook.com |

| Storage Temperature | 2-8°C, Inert atmosphere | chemicalbook.com |

Properties

IUPAC Name |

2-prop-2-enoxyoxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO2/c1-2-5-8-7-4-3-6-9-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLHEKOTAAJONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(CCCO1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562756 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]-1,2-oxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79363-73-8 | |

| Record name | 2-[(Prop-2-en-1-yl)oxy]-1,2-oxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Allyloxy 1,2 Oxaborolane

Hydroboration-Based Synthetic Routes

Hydroboration stands out as a primary method for the synthesis of 2-(allyloxy)-1,2-oxaborolane. This approach leverages the reaction of a borane (B79455) reagent with allyl alcohol, leading to the formation of the desired oxaborolane ring structure.

Direct Hydroboration of Allyl Alcohol with Borane Reagents

The direct hydroboration of allyl alcohol using borane reagents is a documented method for producing this compound. sci-hub.semolaid.com This process is a key step in the synthesis of various 2-oxygen derivatives of 1,2-oxaborolane (B14039510). researchgate.net The reaction involves the addition of a boron-hydrogen bond across the double bond of allyl alcohol. iitk.ac.in This two-step process first sees the alkene react with borane (BH3) to create a borane adduct, which is then oxidized to form an alcohol. iitk.ac.in

The hydroboration-oxidation of alkenes is a fundamental transformation in organic chemistry, providing a pathway to alcohols. masterorganicchemistry.com The reaction typically proceeds with "anti-Markovnikov" regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the double bond. masterorganicchemistry.com It is also characterized by syn addition, where the hydrogen and boron atoms add to the same face of the alkene. masterorganicchemistry.com

Exploration of Alternative Borane Precursors and Reaction Conditions

Research into the synthesis of related organoboron compounds has explored various borane precursors and reaction conditions which could be applicable to the synthesis of this compound. For instance, the copper(II)-catalyzed protoboration of allenes has been investigated, which tolerates allyloxy protecting groups. rsc.org This suggests that similar catalytic systems could be adapted for the synthesis of the target molecule.

Furthermore, studies on the Matteson homologation of chiral pinanediol boronic esters offer insights into creating stereochemically defined boron compounds. nih.gov This method involves the reaction of a boronic ester with dichloromethyllithium, followed by nucleophilic substitution. nih.gov While not a direct synthesis of this compound, the principles of controlling stereochemistry and functional group transformations are relevant.

Conversion from Other Boron-Containing Compounds

The synthesis of this compound can also be approached by modifying other boron-containing starting materials. For example, 2-allyloxy-1,2-oxaborolane itself is used as a key reactant to synthesize other 2-oxygen derivatives of 1,2-oxaborolane. sci-hub.seresearchgate.net This implies that the reverse transformations or analogous reactions with different starting materials could potentially yield the target compound.

The synthesis of various benzoxaboroles, which are structurally related to oxaborolanes, often involves the cyclization of ortho-substituted phenylboronic acids. nih.gov These methods highlight the general strategy of forming the oxaborole ring from a suitable boronic acid precursor.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research in related areas provides a framework for how such optimizations might be approached. For example, in the synthesis of other heterocyclic compounds, systematic studies are conducted to determine the ideal solvent, temperature, reaction time, and catalyst loading. mdpi.com

In the context of copper-catalyzed borylation reactions, the choice of ligand, base, and copper source can significantly impact the yield and selectivity. rsc.org For instance, the use of co-solvents has been shown to improve yields in certain protoboration reactions. rsc.org The development of high-throughput screening and machine learning models is also becoming a powerful tool for rapidly identifying optimal reaction conditions for a wide range of substrates. nsf.gov

Below is a table summarizing various synthetic approaches and conditions that could be relevant for the synthesis of this compound and related compounds.

| Reaction Type | Starting Materials | Reagents/Catalysts | Key Features | Reference |

| Direct Hydroboration | Allyl alcohol | Borane reagents (e.g., KBH₄-HOAc) | Forms the 1,2-oxaborolane ring directly. | sci-hub.semolaid.com |

| Cu(II)-Catalyzed Protoboration | Allenes, B₂pin₂ | CuSO₄, Ligands (e.g., PPh₃) | Tolerates allyloxy groups; potential for adaptation. | rsc.org |

| Matteson Homologation | Chiral pinanediol boronic esters | Dichloromethyllithium, LiHMDS | Stereoselective synthesis of α-aminoboronic esters. | nih.gov |

| Boryl-Heck Reaction | Terminal alkenes, catBCl | Palladium catalyst | Converts terminal alkenes to trans-alkenyl boronic esters. | researchgate.net |

Reactivity and Mechanistic Pathways of 2 Allyloxy 1,2 Oxaborolane

Transformations Involving the Allyloxy Moiety

The allyloxy group in 2-(allyloxy)-1,2-oxaborolane is a key site for various chemical transformations, including allyl group transfers and reactions with potent nucleophiles.

Allyl Group Transfer Reactions

The allyl group of this compound can be transferred to other molecules. This reactivity is fundamental to its application in organic synthesis, where the allyl moiety is a valuable building block for constructing more complex molecular architectures. These transfer reactions often proceed through mechanisms involving the activation of the allylic double bond. organic-chemistry.org

Reactions with Organometallic Nucleophiles, e.g., Grignard Reagents, to Form 2-Allyl-1,2-oxaborolane

A significant reaction involving the allyloxy moiety is its displacement by organometallic nucleophiles, such as Grignard reagents. Specifically, the reaction of this compound with allylmagnesium bromide in diethyl ether effectively replaces the allyloxy group to form 2-allyl-1,2-oxaborolane. thieme-connect.comresearchgate.net This transformation is a crucial step in the synthesis of this highly reactive allylborane, which serves as a novel allylborating reagent. researchgate.net The resulting 2-allyl-1,2-oxaborolane readily participates in subsequent reactions, such as additions to ketones and aldehydes. researchgate.net The general mechanism for this type of reaction involves the nucleophilic attack of the Grignard reagent at the electrophilic boron center, leading to the expulsion of the allyloxy group and the formation of a new carbon-boron bond.

Reactions Involving the Boron Center

The boron atom in this compound is a Lewis acidic center, making it susceptible to interactions with Lewis bases and facilitating ligand exchange processes.

Formation of Borane (B79455) Adducts, e.g., Dimethyl Sulfide-1,2-oxaborolane Complex

The Lewis acidic nature of the boron atom in the 1,2-oxaborolane (B14039510) ring allows for the formation of stable adducts with Lewis bases. A notable example is the reaction with dimethyl sulfide-borane complex (BMS) to produce the 2-hydro-1,2-oxaborolane dimethylsulfide complex. thieme-connect.comresearchgate.net In this reaction, the dimethyl sulfide (B99878) from the BMS complex coordinates to the boron atom. This process is driven by the favorable interaction between the soft Lewis base (dimethyl sulfide) and the boron center. wikipedia.org Such borane adducts are often used as stable, solid sources of borane for various chemical transformations. nih.gov

Ligand Exchange Processes on Boron

Ligand exchange is a common process for organoboron compounds, and this compound is no exception. thieme-connect.de The groups attached to the boron atom can be exchanged with other ligands. This can be seen in the reaction with allylmagnesium bromide, where the allyloxy group is exchanged for an allyl group. thieme-connect.comresearchgate.net Another example is the transesterification reaction that can occur with alcohols, where the allyloxy group is replaced by another alkoxy group. The facility of these exchange reactions is a key aspect of the chemistry of boronic esters and related compounds.

Intramolecular Rearrangements and Cyclizations

This compound and its derivatives can undergo intramolecular rearrangements and cyclizations, leading to the formation of new cyclic structures. While specific examples for this compound itself are not extensively detailed in the provided context, the broader class of allylic boranes is known for such transformations. thieme-connect.de For instance, allylic borates can undergo intramolecular cyclization to form substituted cyclopropanes. thieme-connect.de

Derivatives of 2-(allyloxy)arylaldehydes, which contain a similar structural motif, are known to undergo radical cascade cyclization reactions to form chroman-4-one skeletons. rsc.orgnih.gov These reactions are typically initiated by a radical species that adds to the aldehyde, followed by an intramolecular cyclization involving the allyloxy group. rsc.orgnih.govresearchgate.net Although this involves a modified starting material, it highlights the potential for the allyloxy group to participate in cyclization processes.

Investigation of Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma bond moves across a pi system to a new position. In the context of allylic ethers, the researchgate.netresearchgate.net-sigmatropic rearrangement, also known as the Claisen rearrangement, is a prominent transformation. libretexts.org This process involves the concerted reorganization of six bonding electrons through a cyclic transition state. libretexts.orgmychemblog.com For an allyl vinyl ether, this rearrangement yields an unsaturated carbonyl compound. mychemblog.com

While direct studies on the sigmatropic rearrangement of this compound itself are not extensively detailed, its structural motif as an allyl ether suggests a potential to undergo such transformations. A related reaction, the Mislow–Evans rearrangement, involves a researchgate.netmdpi.com-sigmatropic rearrangement of an allylic sulfoxide, which can be formed from an allylic alcohol. wikipedia.org These rearrangements are often stereoselective, with the geometry of the double bond influencing the stereochemistry of the product. wikipedia.org

Role in Cascade Radical Annulation Reactions of 2-(Allyloxy)arylaldehydes

A significant application showcasing the reactivity of the allyloxy moiety is in the cascade radical annulation of 2-(allyloxy)arylaldehydes. These reactions provide an efficient pathway to synthesize substituted chroman-4-ones, which are important heterocyclic scaffolds in medicinal chemistry. mdpi.commdpi.comresearchgate.net The general strategy involves the generation of a radical species that adds to the aldehyde group of the 2-(allyloxy)arylaldehyde substrate. This initial addition triggers a sequence of intramolecular reactions, or a "cascade," culminating in the formation of the chroman-4-one ring system. researchgate.netrsc.org

The process is versatile, allowing for the incorporation of various functional groups at the C3-position of the chroman-4-one, depending on the radical precursor used. researchgate.net

Key findings from research in this area include:

Alkoxycarbonylation: Using oxalates in the presence of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), an alkoxycarbonyl radical is generated. This radical initiates the cascade cyclization of 2-(allyloxy)arylaldehydes to produce ester-containing chroman-4-ones. mdpi.comnih.gov

Carbamoylation: Oxamic acids serve as precursors for carbamoyl (B1232498) radicals under metal-free conditions. These radicals undergo a similar decarboxylative cascade cyclization with 2-(allyloxy)arylaldehydes to yield amide-functionalized chroman-4-ones. mdpi.com

Other Radical Precursors: Various other carboxylic acids have been used as radical precursors, including α-oxocarboxylic acids and aliphatic acids, often facilitated by a silver catalyst, to synthesize carbonyl- and alkyl-substituted chroman-4-ones, respectively. mdpi.com

| Radical Precursor | Generated Radical | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxalates (e.g., 2-methoxy-2-oxoacetic acid) | Alkoxycarbonyl radical | (NH₄)₂S₂O₈, Metal-free | Ester-containing chroman-4-ones | mdpi.comnih.gov |

| Oxamic acids | Carbamoyl radical | Metal-free | Amide-containing chroman-4-ones | mdpi.com |

| α-Oxocarboxylic acids | Acyl radical | Silver-catalyzed | Carbonyl-incorporated chroman-4-ones | mdpi.com |

| Aliphatic acids | Alkyl radical | Silver nitrate-catalyzed | Alkylated chroman-4-ones | mdpi.com |

| Difluoroacetic acids | Difluoroalkyl radical | Iridium-catalyzed, visible-light | Difluoroalkylated chroman-4-ones | mdpi.com |

Mechanistic Elucidation Studies

Understanding the precise mechanisms of the transformations involving this compound and its derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility. These studies often combine experimental observation with computational modeling.

Proposed Reaction Mechanisms for Key Transformations (e.g., Six-Center Cyclic Mechanisms, Allylic Rearrangement)

One of the key mechanistic pathways proposed for reactions involving derivatives of this compound is a six-center cyclic mechanism. For instance, the reaction of 2-allyl-1,2-oxaborolane (formed from this compound) with aldehydes or ketones proceeds smoothly to form adducts. researchgate.net The formation of these adducts is described as occurring through a six-center cyclic transition state accompanied by an allylic rearrangement. researchgate.net

An allylic rearrangement (or allylic shift) is a reaction where a double bond in an allyl chemical compound shifts to the adjacent carbon atom. wikipedia.org This occurs because the reaction proceeds through an allyl intermediate transition state. wikipedia.org In the case of the allylboration of carbonyls with 2-allyl-1,2-oxaborolane, the boron atom coordinates to the carbonyl oxygen while the terminal carbon of the allyl group attacks the carbonyl carbon. This concerted process involves a six-membered ring transition state, leading to the formation of a 2-alkenoxy-1,2-oxaborolane adduct and the corresponding homoallylic alcohol after deboronation. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Analysis of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. sumitomo-chem.co.jp DFT allows for the geometric optimization of reactants, intermediates, products, and, most importantly, the transition states that connect them. nih.gov By calculating the energies of these stationary points on the potential energy surface, reaction pathways can be mapped, and activation energies can be estimated. sumitomo-chem.co.jp

In the study of organoboron chemistry, DFT methods are applied to:

Identify Intermediates: DFT calculations can predict spectroscopic properties, such as ¹¹B NMR chemical shifts, for proposed reaction intermediates. worktribe.com Comparing these calculated values with experimental data can provide strong evidence for the existence of transient species in solution. worktribe.com

Analyze Transition States: A key feature of a transition state is that it has exactly one imaginary frequency in a vibrational analysis. nih.gov DFT calculations can locate these structures, providing insight into the geometry of the highest-energy point along the reaction coordinate.

Probe Reaction Energetics: Computational analysis can determine the relative energies of different potential pathways, helping to understand why a particular regioselectivity or stereoselectivity is observed. nih.gov For instance, DFT was used to probe the regioselectivity-determining step in the hydroboration of epoxides. nih.gov

Visualize Interactions: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots can be used to analyze and visualize the bonding and non-covalent interactions within transition states and intermediates. mdpi.com

| Computational Method/Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and frequency analysis | Structures of reactants, intermediates, products, and transition states; activation energies | sumitomo-chem.co.jpnih.gov |

| DFT with NMR calculation | Prediction of NMR chemical shifts (e.g., ¹¹B NMR) | Identification of unknown or transient organoboron species in solution | worktribe.com |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway | Confirmation that a transition state connects the correct reactant and product | nih.gov |

| QTAIM / NCI Plots | Analysis of electron density and non-covalent interactions | Visualization of bonding interactions within molecules and transition states | mdpi.com |

Advanced Synthetic Applications of 2 Allyloxy 1,2 Oxaborolane and Its Derivatives

Applications in Stereoselective Synthesis

2-(Allyloxy)-1,2-oxaborolane and its derivatives have emerged as valuable reagents in stereoselective synthesis, enabling the controlled formation of chiral centers in a variety of organic molecules. Their utility stems from their ability to participate in reactions that create new carbon-carbon bonds with a high degree of stereocontrol.

Stereocontrol in Carbon-Carbon Bond Forming Reactions

The inherent structure of this compound allows for facial selectivity in addition reactions. The reaction of enolates with electrophiles is a cornerstone of stereoselective C-C bond formation. nih.gov The oxaborolane ring can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. This principle is fundamental to its application in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. nih.gov For instance, the strategic use of related chiral boron-containing reagents has been shown to effectively control the stereochemistry in the synthesis of complex molecules. researchgate.net

Enantioselective and Diastereoselective Transformations (e.g., Allylboration of Carbonyl Compounds)

A significant application of this compound derivatives is in the allylboration of carbonyl compounds, a powerful method for constructing chiral homoallylic alcohols. rsc.org These products are important building blocks for natural product and pharmaceutical synthesis. rsc.org The reaction involves the addition of an allylboron reagent to a carbonyl group, creating two new stereocenters. By using chiral versions of the boronate, this transformation can be rendered highly enantioselective and diastereoselective. rsc.orgchegg.com

Catalytic asymmetric allylation of carbonyl compounds and imines with organoboronates has seen significant advancements. rsc.org For example, copper(I)-NHC complexes have been used to catalyze the asymmetric 1,6-conjugate allylation of certain unsaturated carbonyl compounds. researchgate.net Furthermore, the enantioselective allylation of ketones containing halomethyl groups has been achieved with high stereocontrol, demonstrating the nuanced electronic and steric effects that govern these transformations. nih.gov

| Catalyst System | Substrate | Product Type | Stereoselectivity |

| Chiral Ni(II)/N,N'-dioxide complex | β,γ-unsaturated α-ketoesters | γ-allyl-α-ketoesters | Good to excellent ee (90-99%) researchgate.net |

| Copper(I)-NHC complex | 2,2-dimethyl-6-alkenyl-4H-1,3-dioxin-4-ones | 1,6-conjugate allylation products | Moderate to high yields and high enantioselectivity researchgate.net |

| Chiral Titanium(IV) catalyst | Ketones | Tertiary homoallylic alcohols | High enantioselectivity nih.gov |

Role as a Chiral Auxiliary or Precursor to Chiral Catalysts

Beyond its direct role in stereoselective reactions, this compound can serve as a precursor to chiral auxiliaries and catalysts. tcichemicals.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and are then removed. researchgate.net A variety of chiral auxiliaries have been developed from different chiral sources. researchgate.net For example, chiral 1,3,2-dioxaborolanes derived from natural products have been used for the asymmetric reduction of prochiral ketones with high enantioselectivity. acgpubs.org

The development of chiral catalysts is a major focus in asymmetric synthesis. thieme-connect.com Derivatives of this compound can be modified to create ligands for metal-based catalysts. These chiral catalysts can then be used in a wide range of enantioselective transformations. For instance, chiral diene-ligated rhodium complexes have been employed for the enantioselective allylation of imines. rsc.org The design and synthesis of chiral N-heterocyclic carbene (NHC) ligands and their copper complexes have also led to new methods for creating bimetallic allylic boronate reagents with high enantioselectivity. sorbonne-universite.fr

Carbon-Carbon Bond Formation Beyond Allyl Transfer

The utility of this compound extends beyond simple allyl transfer reactions, serving as a versatile precursor for other important carbon-carbon bond-forming methodologies.

Precursor to Reagents for Suzuki-Miyaura Coupling (via Boronic Ester Derivatives)

This compound can be converted into various boronic ester derivatives. These derivatives are key partners in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. researchgate.netlibretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. libretexts.org

Boronic esters derived from this compound can be designed to participate in a variety of Suzuki-Miyaura couplings. For example, 4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals through this reaction. lookchem.com The stability and reactivity of the boronic ester are crucial for the success of the coupling. nih.gov Recent advancements have focused on developing stable glycal boronates for robust Suzuki-Miyaura reactions. nih.gov The regioselectivity of the cross-coupling of secondary allylic boronic esters can often be controlled by the substitution pattern of the olefin. rsc.org

| Boronic Ester Derivative | Coupling Partner | Product Type |

| 4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane | Aryl halides | Biaryl compounds lookchem.com |

| Secondary allylic boronic esters | Iodoarenes | Arylated alkenes rsc.org |

| Glycal boronates | (Hetero)aryl halides | C-1 glycals nih.gov |

Addition Reactions to Various Electrophiles

The allyl group in this compound and its derivatives can participate in addition reactions with a range of electrophiles beyond carbonyl compounds. scholaris.ca These reactions often proceed through different mechanisms and can lead to a diverse array of functionalized products. For instance, the reaction of related allylboronates with imines can produce homoallylic amines, which are valuable synthetic intermediates. rsc.org

Furthermore, the double bond of the allyl group can undergo various transformations. For example, it can participate in metathesis reactions. sorbonne-universite.fr The development of methods for the functionalization of unsaturated hydrocarbons continues to be an active area of research. unibe.ch

Functional Group Interconversions and Derivatization

The 1,2-oxaborolane (B14039510) ring is a versatile scaffold that allows for extensive functionalization, particularly at the boron atom. The 2-(allyloxy) group in this compound serves as a valuable leaving group, facilitating the introduction of a variety of other substituents through nucleophilic substitution-type reactions. These transformations enable the synthesis of diverse derivatives with tailored properties and functionalities.

Synthesis of 2-Oxygen Derivatives of 1,2-oxaborolane

The parent compound, this compound, is a key intermediate for accessing a range of 2-oxygen-substituted 1,2-oxaborolane derivatives. thieme-connect.comsci-hub.se This is typically achieved through reactions that displace the allyloxy group with other oxygen-based nucleophiles, such as alcohols and water, or via modification of the B-substituent.

One primary method involves the direct alcoholysis or hydrolysis of a suitable precursor. For instance, the reaction of 2-hydro-1,2-oxaborolane dimethylsulfide complex with alcohols or water leads to the formation of the corresponding 2-alkoxy or 2-hydroxy-1,2-oxaborolane derivatives. The 2-hydroxy derivative exists in equilibrium with its dehydrated dimer, 1,3-bis(1,2-oxaborolan-2-yloxy)-1,3-dihydro-1,3-diboroxane.

Another synthetic route begins with this compound itself. Its reaction with allylmagnesium bromide generates 2-allyl-1,2-oxaborolane. thieme-connect.com This intermediate can then be converted to other oxygen derivatives. A significant transformation is the ozonolysis of 2-allyl-1,2-oxaborolane, which cleaves the allyl group's double bond to yield a 2-(carboxymethyl)-1,2-oxaborolane derivative after oxidative workup.

The table below summarizes various synthetic procedures starting from precursors of this compound to yield different 2-oxygen derivatives.

Conversion to 2-Amino-1,2-oxaborolanes via Transamination

The synthesis of 2-amino-1,2-oxaborolanes from this compound proceeds through reactive intermediates. thieme-connect.com Direct reaction with amines is not the preferred route; instead, precursors such as 2-allyl-1,2-oxaborolane or a 1,2-oxaborolane-dimethyl sulfide (B99878) complex are first prepared from this compound. thieme-connect.com These intermediates readily react with a variety of primary and secondary amines to yield the corresponding 2-amino-1,2-oxaborolane derivatives. thieme-connect.com

The reaction of these activated 1,2-oxaborolane precursors with amines involves the displacement of the allyl group or the dimethyl sulfide ligand by the amine nucleophile. This process can be considered a form of amination. Furthermore, once a 2-amino-1,2-oxaborolane is formed, it can undergo a transamination reaction, where it reacts with a different, often less volatile, amine. thieme-connect.com This equilibrium-driven process results in the exchange of the amino substituent on the boron atom, which is particularly useful for synthesizing a wider array of derivatives. thieme-connect.com

The reaction of 2-allyl-1,2-oxaborolane or the dimethyl sulfide-1,2-oxaborolane complex with various amines has been shown to produce a series of 2-amino-1,2-oxaborolanes in good yields. thieme-connect.com

The table below details the synthesis of various 2-amino-1,2-oxaborolanes from these precursors.

Emerging Research Areas and Future Perspectives

Integration into Dynamic Covalent Chemistry and Materials Science

Dynamic covalent chemistry utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. The oxaborolane moiety of 2-(Allyloxy)-1,2-oxaborolane is particularly well-suited for this field, enabling the formation of dynamic boronic ester linkages.

Boronic Ester Linkages in Self-Healing Polymers and Vitrimers

Boronic ester bonds, formed by the reaction of boronic acids or their esters with diols, are a cornerstone of dynamic covalent chemistry. sci-hub.seresearchgate.net These bonds can undergo reversible cleavage and reformation, a property that is being harnessed to create innovative self-healing polymers and vitrimers. acs.orgrsc.orgresearchgate.net Vitrimers, a class of plastics, exhibit properties of both thermosets and thermoplastics, offering high stability at service temperatures and processability at elevated temperatures. nih.govresearchgate.net

The incorporation of boronic esters as cross-links in polymer networks allows for the material to repair itself after damage. sci-hub.seacs.orgrsc.org This self-healing capability is driven by the dynamic exchange of boronic ester bonds, which can be triggered by stimuli such as heat or water. researchgate.netrsc.org Research has shown that polymers containing boronic ester linkages can achieve high self-healing efficiencies, restoring their mechanical properties after being cut or damaged. sci-hub.seresearcher.life

The table below summarizes key findings in the development of self-healing polymers based on boronic ester linkages.

| Polymer System | Cross-linking Chemistry | Healing Conditions | Key Findings |

| Poly(dioxaborolane) | Dynamic boronic ester bonds | Room temperature with water | Capable of undergoing bond exchange to mend after failure. researchgate.netrsc.org |

| Cellulose-based hydrogel | Dynamic boronic ester cross-linking | Instantaneous without catalyst | Exhibits excellent self-healing ability and good mechanical properties. rsc.org |

| Elastomers with phenol-derived boronic esters | Dynamic exchange of B-O bonds | Room temperature | Resulted in strong, tough elastomers with outstanding self-healing capacities. sci-hub.seacs.org |

| Poly(methyl acrylate) (PMA) vitrimers | Dioxaborolane metathesis | Elevated temperatures | Ultra-stretchable (up to 8000%) with high tensile strength and toughness. arxiv.org |

The versatility of boronic esters allows for their integration into a wide range of polymer backbones, including polyolefins, polyacrylates, and even naturally derived polymers like cellulose. nih.govrsc.orgarxiv.org This adaptability opens up possibilities for creating a diverse array of self-healing and reprocessable materials with tailored properties for various applications.

Catalytic Roles and Organocatalysis

The unique electronic properties of the boron atom in oxaborolanes, including its Lewis acidity, make these compounds promising candidates for catalytic applications. mit.edu Research is actively exploring their potential in developing novel catalytic systems.

Development of Novel Catalytic Systems Based on Oxaborolanes

The development of new catalytic systems is crucial for advancing chemical synthesis. While direct catalytic applications of this compound are still an emerging area, the broader class of oxaborolanes and related boronic acid derivatives has shown significant promise. For instance, certain benzoxaborolone structures have been identified as effective organocatalysts for converting biomass-derived sugars. mit.edu

The field of synergistic catalysis, which combines two or more catalytic cycles, offers exciting possibilities. mdpi.com Organocatalysts are often merged with transition metal catalysts to achieve novel transformations. mdpi.comresearchgate.net For example, the combination of palladium catalysis with enamine-mediated catalysis has been used for the α-allylic alkylation of aldehydes. mdpi.com Given the reactivity of its allyl group, this compound could potentially be integrated into such synergistic systems, where the oxaborolane moiety could influence reactivity and selectivity.

Recent research has also focused on copper-catalyzed reactions for the synthesis of complex borylated molecules, demonstrating the utility of boron-containing compounds in sophisticated chemical transformations. acs.org The development of air-tolerant nickel(0) pre-catalysts is another area of active investigation, aiming to simplify cross-coupling reactions. umich.edu These advancements in catalysis provide a fertile ground for exploring the potential roles of functionalized oxaborolanes like this compound.

| Catalytic System Type | Description | Potential Relevance to this compound |

| Organocatalysis | Use of small organic molecules to catalyze reactions. | The oxaborolane ring could act as a Lewis acidic site or a directing group. mit.edunih.gov |

| Synergistic Catalysis | Combination of two or more catalytic cycles. | The allyl group could participate in one catalytic cycle (e.g., with a transition metal), while the oxaborolane influences another. mdpi.com |

| Late-Transition-Metal Catalysis | Use of metals like palladium and nickel for cross-coupling reactions. | The allyl group is a common substrate for such reactions, and the boronate ester could be involved in subsequent transformations. chinesechemsoc.org |

| Copper-Catalyzed Borylcupration | Installation of boron onto molecules using copper catalysts. | Could be a method to further functionalize the molecule or use it as a building block. acs.org |

Green Chemistry Approaches in Oxaborolane Synthesis and Application

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mlsu.ac.inepa.gov This philosophy is increasingly being applied to the synthesis and application of organoboron compounds.

The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, are guiding the development of more sustainable synthetic routes. mlsu.ac.inepa.gov For example, solvent-free reaction conditions are being explored for the synthesis of related compounds. researchgate.net The use of catalysts is a key aspect of green chemistry as it can lower the energy requirements of reactions. mlsu.ac.in

In the context of this compound and other organoboron compounds, green chemistry approaches could involve:

Developing catalytic syntheses that avoid stoichiometric reagents.

Utilizing renewable starting materials for the synthesis of the oxaborolane ring and its substituents.

Designing applications that take advantage of the compound's properties to create more sustainable materials, such as recyclable vitrimers. nih.govresearchgate.net

The research into self-healing polymers and vitrimers based on boronic esters aligns well with the goals of green chemistry by promoting material longevity and reprocessability, thereby reducing waste. sci-hub.sersc.org

Potential for Complex Molecule Synthesis

The dual functionality of this compound, with its reactive allyl group and the versatile oxaborolane ring, makes it a valuable intermediate for the synthesis of complex organic molecules. The allyl group can undergo a wide range of transformations, including epoxidation, dihydroxylation, and cross-coupling reactions. researchgate.net

The oxaborolane moiety itself can be a precursor to other functional groups or can be used to direct the stereochemistry of reactions. For instance, the synthesis of chiral amino diols, which are important building blocks in medicinal chemistry, has utilized oxaborolane derivatives. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on boronic acids and their esters. lookchem.com Boronic esters like this compound can serve as coupling partners in these reactions, enabling the construction of intricate molecular architectures. lookchem.com This capability is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com

Furthermore, multicomponent reactions (MCRs) that incorporate boronic esters are a powerful tool for rapidly building molecular complexity from simple starting materials. nih.gov An organocatalytic, Lewis base-catalyzed asymmetric multicomponent 1,2-boronate rearrangement has been developed for synthesizing highly substituted indole (B1671886) and indoline (B122111) derivatives, highlighting the potential of integrating boronate chemistry into modern synthetic strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Allyloxy)-1,2-oxaborolane with high purity?

- Methodological Answer : The synthesis typically involves boron-containing intermediates and allyl ether precursors. For oxaborolane derivatives, a common approach is the cyclocondensation of allyloxy-substituted alcohols with boronic acids under acidic catalysis (e.g., using HCl or H3BO3) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product, as residual boron byproducts may interfere with downstream applications. Characterization by <sup>11</sup>B NMR is essential to confirm boron incorporation (expected δ: 25–30 ppm for oxaborolanes) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar boron heterocycles?

- Methodological Answer :

- <sup>1</sup>H NMR : The allyloxy group shows characteristic splitting patterns: a triplet for the terminal CH2 (δ ~4.0–4.5 ppm) and a multiplet for the allylic protons (δ ~5.2–5.8 ppm) .

- IR Spectroscopy : A strong B-O stretching vibration near 1,350–1,400 cm<sup>−1</sup> confirms the oxaborolane ring .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., C7H11BO2<sup>+</sup>, expected m/z 138.0851) differentiates it from non-boron analogs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions .

- Spill Management : Absorb with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the boron-oxygen bond .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The oxaborolane ring undergoes nucleophilic attack at the boron center. For example, in aqueous media, hydrolysis proceeds via a two-step mechanism: (1) nucleophilic addition of water to boron, forming a tetrahedral intermediate, and (2) cleavage of the B-O bond. Kinetic studies (e.g., pH-dependent rate constants) reveal pseudo-first-order behavior under acidic conditions . Computational modeling (DFT) can predict transition-state geometries and activation energies .

Q. How do substituents on the oxaborolane ring influence its thermodynamic stability?

- Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Allyloxy groups increase steric hindrance, delaying decomposition (observed as a 5–10°C increase in onset temperature compared to methyl-substituted analogs) . Solubility parameters (Hansen solubility spheres) further correlate stability in polar aprotic solvents like DMSO .

Q. What challenges arise in quantifying trace impurities in this compound using HPLC-MS?

- Methodological Answer : Boron-containing compounds often exhibit poor ionization efficiency in ESI-MS. Solutions include:

- Derivatization : Use of crown ethers to enhance boron coordination and ionization .

- Column Selection : HILIC columns improve retention of polar impurities (e.g., boric acid).

- Calibration Standards : Synthesize deuterated analogs (e.g., D3-allyloxy) for internal standardization .

Data Contradictions and Resolution

Q. Discrepancies in reported <sup>11</sup>B NMR chemical shifts for oxaborolanes: How to validate assignments?

- Methodological Answer : Variations in δ values may arise from solvent effects (e.g., CDCl3 vs. D2O) or boron coordination states. To resolve:

- Compare shifts with authentic standards (e.g., commercial 1,2-oxaborolanes) .

- Perform <sup>11</sup>B-<sup>1</sup>H heteronuclear correlation (HMBC) to confirm coupling between boron and adjacent protons .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C7H11BO2 | |

| Typical <sup>11</sup>B NMR δ | 25–30 ppm | |

| B-O IR Stretch | 1,350–1,400 cm<sup>−1</sup> | |

| Decomposition Onset (TGA) | 180–190°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.